2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole and quinazolinone core. Its structure includes two distinct substituents: a 4-methoxyphenyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 7.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-31-16-10-8-14(9-11-16)24-27-25-26-17-6-5-7-18(30)21(17)22(29(25)28-24)15-12-19(32-2)23(34-4)20(13-15)33-3/h8-13,22H,5-7H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGRPONIZBZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of the target compound and related analogs:
Key Comparative Insights
Structural Modifications: The 3,4,5-trimethoxyphenyl group in the target compound distinguishes it from analogs with simpler substituents (e.g., phenyl or 4-hydroxyphenyl). Compounds with hydroxyphenyl groups (e.g., 13a) exhibit higher polarity due to hydrogen-bonding donors, contrasting with the target’s methoxy-rich structure .
Yields for similar compounds (e.g., 58.6–69.5%) highlight variability depending on substituents and methods, though data for the target compound are absent .
Physicochemical Properties: The logP value of 3.57 for 9-[4-(diethylamino)phenyl]-dimethyl-tetrahydrotriazoloquinazolin-8-one () indicates moderate lipophilicity, comparable to the target compound’s predicted profile due to methoxy groups . Melting points correlate with crystallinity; the higher melting point of 13a (230–231°C) vs. 211–213°C for 11d may reflect differences in hydrogen bonding or symmetry .
Biological Activity
The compound 2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazole and quinazoline family of compounds known for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H24N4O5
- Molecular Weight : 420.46 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent . A study demonstrated that related triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance:
- Compounds with similar structural motifs showed IC50 values ranging from 60 nM to 18 µM against HeLa cells and other cancer cell lines .
- Mechanistic studies indicated that these compounds inhibit tubulin assembly more effectively than traditional chemotherapeutics like combretastatin A-4 (CA-4) .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . Research on related triazole compounds revealed:
- Effective inhibition against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL .
- The presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial activity .
Antifungal and Antiviral Activities
- Antifungal Activity : The triazole scaffold is known for its antifungal properties. Compounds derived from this class have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus.
- Antiviral Activity : Some derivatives have been studied for their antiviral potential against viruses like HIV and influenza .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- The methoxy groups on the phenyl rings enhance lipophilicity and improve binding affinity to biological targets.
- Substituents at specific positions on the triazole ring can modulate activity significantly; for example, longer alkyl chains have been shown to reduce activity .
Case Studies
- A study involving a series of quinazoline-triazole hybrids demonstrated that modifications at the N-position significantly affected their anticancer potency. One derivative showed a 12-fold increase in potency against Xanthomonas oryzae compared to standard treatments .
- Another case highlighted the synthesis of a triazoloquinazoline derivative which exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .
Q & A
Q. What catalytic systems optimize the synthesis of this compound, and how do reaction conditions influence yield?
Methodological Answer:
- Use deep eutectic solvents (e.g., NGPU catalyst) to achieve >85% yield with reduced reaction times (2–4 hours vs. 12–24 hours for traditional catalysts) .
- Compare catalyst performance using parameters such as turnover frequency (TOF) and solvent compatibility. For example, Table 6 in demonstrates that NGPU outperforms Lewis acids in efficiency and minimizes byproduct formation.
- Validate purity via HPLC (≥98%) and characterize intermediates using FT-IR and H NMR spectroscopy .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- Employ single-crystal X-ray diffraction to resolve the crystal lattice and confirm stereochemistry (e.g., bond angles and torsion angles) .
- Supplement with H, C, and N NMR spectroscopy to assign proton environments and heterocyclic connectivity .
- Cross-validate with elemental analysis (C, H, N) to ensure >99% compositional accuracy .
Q. What analytical methods ensure compound purity for pharmacological assays?
Methodological Answer:
- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities (<2%) .
- Perform melting point determination (e.g., 129–130°C for derivatives) and compare with literature values .
- Apply mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
Methodological Answer:
- Standardize assay protocols: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .
- Perform dose-response curves (IC) with triplicate measurements and statistical validation (ANOVA, p < 0.05) .
- Cross-reference with computational ADMET predictions (e.g., SwissADME) to identify bioavailability confounders .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicity?
Methodological Answer:
- Adopt a split-plot design: Assign abiotic factors (pH, UV exposure) to main plots and biotic factors (microbial degradation) to subplots .
- Quantify degradation products via LC-MS/MS and model bioaccumulation potential using logP values (e.g., ChemAxon software) .
- Assess acute toxicity in Daphnia magna (OECD 202 guidelines) and chronic effects in algal growth inhibition tests .
Q. How can computational modeling predict the compound’s interaction with kinase targets?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to simulate binding to ATP pockets in kinases (e.g., EGFR, VEGFR2) .
- Validate docking scores with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns .
- Corrogate results with in vitro kinase inhibition assays (IC values) to refine computational models .
Q. What strategies resolve discrepancies in synthetic yields between lab-scale and pilot-scale processes?
Methodological Answer:
- Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stirring rate) using response surface methodology .
- Compare scalability of batch vs. flow chemistry systems, monitoring reaction exotherms with in-line IR spectroscopy .
- Optimize catalyst recycling (e.g., NGPU recovery >90% after 5 cycles) to reduce cost variability .
Q. How are the compound’s electronic properties linked to its antioxidant activity?
Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and predict radical scavenging potential .
- Validate with DPPH and ABTS assays, correlating IC values with calculated electron-donating capacities (R > 0.85) .
- Analyze substituent effects: Methoxy groups at 3,4,5-positions enhance resonance stabilization of phenoxyl radicals .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability in hepatic models?
Methodological Answer:
- Standardize incubation conditions: Use human liver microsomes (HLMs) at 37°C with NADPH regeneration systems .
- Compare half-life (t) values across labs using LC-MS/MS quantification of parent compound depletion .
- Investigate cytochrome P450 isoform-specific metabolism (CYP3A4 vs. CYP2D6) via chemical inhibition assays .
Q. What methodologies reconcile differences in crystallographic data for polymorphic forms?
Methodological Answer:
- Perform differential scanning calorimetry (DSC) to detect polymorph transitions (e.g., Form I vs. Form II) .
- Use PXRD to compare experimental patterns with simulated data from single-crystal structures .
- Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions driving polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
